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molecular formula C9H6F4O3 B1296881 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid CAS No. 70126-48-6

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Cat. No. B1296881
M. Wt: 238.14 g/mol
InChI Key: KXSUHQSIHGQDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04315766

Procedure details

39.4 parts by weight of thionyl chloride are added to a suspension of 65 parts by weight of m-(1,1,2,2-tetrafluoroethoxy)-benzoic acid in 500 parts by volume of 1,2-dichloroethane and the mixture is stirred for 3 hours under reflux. It is then concentrated under reduced pressure, and after filtering off a small amount of starting material which has precipitated, m-(1,1,2,2-tetrafluoroethoxy)-benzoyl chloride is obtained as a yellowish oil. The IR spectrum shows C=O bands at 1,770 and 1,748 cm-1 and fluoroalkoxy bands at 1,225, 1,190 and 1,125 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
65
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]([F:20])([O:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](O)=[O:15])[CH:7]([F:9])[F:8]>ClCCCl>[F:5][C:6]([F:20])([O:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([Cl:3])=[O:15])[CH:7]([F:9])[F:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
65
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(F)F)(OC=1C=C(C(=O)O)C=CC1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
after filtering off a small amount of starting material which
CUSTOM
Type
CUSTOM
Details
has precipitated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C(F)F)(OC=1C=C(C(=O)Cl)C=CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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